Droxidopa - 23651-95-8

Droxidopa

Catalog Number: EVT-266550
CAS Number: 23651-95-8
Molecular Formula: C9H11NO5
Molecular Weight: 213.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a synthetic amino acid and a norepinephrine precursor. It is classified as a prodrug, meaning it is inactive in its administered form and requires conversion in the body to exert its effects []. Droxidopa serves as a valuable tool in scientific research, particularly in understanding and addressing neurogenic orthostatic hypotension (nOH) [].

Future Directions
  • Investigating Central Nervous System Effects: Given Droxidopa's ability to cross the blood-brain barrier, research should further explore its central nervous system effects, including potential cognitive and behavioral impacts [, ].
  • Optimizing Treatment Strategies for nOH: Research should focus on identifying specific patient populations who would benefit most from Droxidopa therapy, optimizing dosing regimens, and comparing its efficacy and safety with other nOH treatments [, , ].
Overview

Droxidopa, chemically known as (2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, is a pharmaceutical compound primarily used in the treatment of neurogenic orthostatic hypotension. This condition is characterized by a significant drop in blood pressure when a person stands up, leading to dizziness and fainting. Droxidopa acts as a prodrug, converting into norepinephrine in the body, which helps to increase blood pressure.

Source and Classification

Droxidopa is classified as a sympathomimetic agent and is derived from the amino acid tyrosine. It is often synthesized through various chemical methods that involve enzymatic processes or multi-step synthetic routes. The compound was first approved for medical use in Japan and has since gained recognition in other countries for its therapeutic benefits.

Synthesis Analysis

Methods

Several synthesis methods for droxidopa have been documented:

Technical Details

The enzymatic synthesis method is particularly advantageous as it simplifies the process by reducing the number of filtration and pH adjustment steps commonly required in other methods. This approach not only enhances efficiency but also minimizes contamination risks associated with traditional reagents like hydrazine .

Molecular Structure Analysis

Droxidopa consists of 15 atoms, including six ring atoms, forming 15 bonds with seven rotors. Its molecular structure contributes to its pharmacokinetic properties, influencing solubility and interaction with biological membranes. The compound has a polar surface area of 129.458 square angstroms and exhibits moderate lipophilicity with a logarithm of the partition coefficient between octanol and water of −2.773 .

Chemical Reactions Analysis

Droxidopa undergoes various chemical reactions during its synthesis:

  1. Deprotection Reactions: Protective groups such as carbobenzyloxy must be removed to yield the active droxidopa compound. This can be achieved through hydrogenolysis or enzymatic processes .
  2. Reduction Reactions: The conversion of precursors to droxidopa often involves reduction steps that transform functional groups into their corresponding amines or hydroxyls.
  3. Enantiomeric Enrichment: The synthesis aims to produce droxidopa enriched for the L-threo isomer, which is crucial for its therapeutic efficacy .
Mechanism of Action

Droxidopa works by being converted into norepinephrine after administration. Norepinephrine acts on adrenergic receptors to increase vascular tone and blood pressure, particularly in patients suffering from conditions that impair autonomic regulation of blood pressure. This action helps alleviate symptoms associated with neurogenic orthostatic hypotension by improving blood flow and reducing dizziness upon standing.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 197.19 g/mol.
  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and slightly soluble in organic solvents.

Chemical Properties

  • Melting Point: The melting point ranges around 210-215 °C.
  • Stability: Droxidopa is stable under normal conditions but may degrade under extreme pH levels or temperatures.
Applications

Droxidopa is primarily utilized in clinical settings for treating neurogenic orthostatic hypotension, particularly in patients with Parkinson's disease or other neurodegenerative disorders. Its ability to enhance norepinephrine levels makes it effective for managing symptoms related to low blood pressure conditions.

Additionally, ongoing research explores its potential applications in other areas such as cancer treatment, where its pharmacokinetic properties may provide benefits in drug delivery systems .

Biochemical and Pharmacological Mechanisms of Action

Enzymatic Conversion Pathways and Norepinephrine Biosynthesis

Droxidopa (L-threo-3,4-dihydroxyphenylserine, L-DOPS) is a synthetic amino acid prodrug designed to bypass enzymatic deficiencies in norepinephrine (NE) biosynthesis. Unlike endogenous NE synthesis, which requires dopamine β-hydroxylase (DBH) to convert dopamine to NE, droxidopa undergoes direct decarboxylation via aromatic L-amino acid decarboxylase (AAAD) to form active NE [1] [5] [7]. This single-step conversion allows droxidopa to replenish NE stores even in conditions with impaired DBH activity, such as dopamine β-hydroxylase deficiency or neurodegenerative synucleinopathies (e.g., Parkinson’s disease, multiple system atrophy) [1] [6].

The enzymatic efficiency of this conversion is evidenced by kinetic studies showing a 3-fold increase in plasma NE levels within 3–4 hours post-administration [5] [10]. NE synthesized from droxidopa is subsequently stored in synaptic vesicles of sympathetic neurons and released upon physiologic stimulation, restoring sympathetic tone in neurogenic orthostatic hypotension (nOH) [7] [8].

Table 1: Key Enzymes in Droxidopa vs. Endogenous Norepinephrine Synthesis

PathwayRate-Limiting EnzymeSubstrateProduct
Endogenous NE SynthesisDopamine β-hydroxylase (DBH)DopamineNorepinephrine
Droxidopa ConversionAromatic L-amino acid decarboxylase (AAAD)DroxidopaNorepinephrine

Role of Aromatic L-Amino Acid Decarboxylase (AAAD) in Prodrug Activation

AAAD (also termed DOPA decarboxylase) is the sole enzyme responsible for activating droxidopa. Expressed ubiquitously in renal, hepatic, and neuronal tissues, AAAD decarboxylates droxidopa via pyridoxal phosphate (vitamin B6)-dependent catalysis [5] [7]. Unlike levodopa, which predominantly undergoes peripheral decarboxylation, droxidopa’s conversion occurs in both neuronal and non-neuronal tissues:

  • Neuronal conversion: AAAD within sympathetic neurons yields NE stored in vesicles, enabling physiologic release during orthostatic stress [7].
  • Non-neuronal conversion: Renal and hepatic AAAD generates soluble NE, which activates vascular α-adrenergic receptors independent of neuronal integrity [5] [8].

This dual-site conversion is critical for efficacy in conditions with postganglionic sympathetic degeneration (e.g., pure autonomic failure). Competitive inhibition by AAAD inhibitors (e.g., carbidopa) reduces but does not abolish droxidopa’s pressor effects, as non-neuronal conversion persists [5] [9].

Table 2: AAAD Activity Across Tissues

TissueConversion Efficiency (Km/Vmax)Primary NE Release SiteClinical Relevance
Sympathetic NeuronsHigh (Km ~0.1 mM)Synaptic vesiclesTargeted NE release during orthostasis
Renal Proximal TubulesModerateSystemic circulationSustained plasma NE elevation
HepatocytesLowSystemic circulationMinor contribution to bioavailability

Adrenergic Receptor Modulation: α- and β-Receptor Agonism Dynamics

NE derived from droxidopa binds to G protein-coupled adrenergic receptors, with distinct hemodynamic effects:

  • α₁-Adrenoceptors: Vasoconstriction of arterioles and veins increases peripheral vascular resistance and venous return, counteracting orthostatic BP drops [5] [7].
  • β₁-Adrenoceptors: Cardiac inotropy and chronotropy augment cardiac output, synergizing with vasoconstriction [5] [8].

Notably, droxidopa’s adrenergic activity exhibits regional selectivity:

  • Peripheral dominance: 80% of converted NE acts on vascular α₁-receptors, increasing standing systolic BP by 11.2 mmHg vs. placebo (p<0.001) [10].
  • Cardiac effects: Moderate β₁-activity increases heart rate by 5–10 bpm in clinical studies, though less pronounced than direct β-agonists [5] [8].
  • Central modulation: NE generated in the brain may activate α₂-receptors in the locus coeruleus, potentially improving attention and arousal in nOH patients [3] [7].

Receptor affinity studies show NE’s binding potency (Kᵢ) is 10-fold higher for α₁-receptors (Kᵢ = 0.5 nM) than β₁-receptors (Kᵢ = 5 nM), explaining its predominant vasopressor effects [7].

Blood-Brain Barrier Permeability and Central vs. Peripheral Effects

Droxidopa’s small molecular size (213 Da) and polar surface area (110 Ų) enable active transport across the blood-brain barrier (BBB) via LAT-1 transporters, unlike NE itself, which is BBB-impermeant [4] [7]. Central effects include:

  • Noradrenergic augmentation: Intracerebral conversion to NE increases norepinephrine in the locus coeruleus, potentially improving cognition and gait freezing in Parkinson’s disease [5] [8].
  • Differential metabolite distribution: 15–20% of orally administered droxidopa enters the CNS, where AAAD converts it to NE [3] [7].

Peripheral effects dominate hemodynamic responses, however, as evidenced by:

  • Pressor effects persisting in carbidopa-treated patients (peripheral AAAD inhibition) [5] [9].
  • Minimal central side effects (e.g., psychosis in ≤1% of patients) compared to levodopa [8] [9].

Metabolic Pathways: Hepatic and Renal Contributions to Bioavailability

Droxidopa displays linear pharmacokinetics with 90% oral bioavailability and peak plasma concentrations at 2–3 hours post-dose [6] [9]. Metabolism involves:

  • Hepatic pathways: Minimal cytochrome P450 metabolism; primary hepatic role is glucuronidation of NE metabolites (e.g., normetanephrine) [6] [9].
  • Renal excretion: 70–80% of unchanged droxidopa and its metabolites (e.g., 3-O-methyldroxidopa) are eliminated via glomerular filtration, requiring dose adjustment in severe renal impairment (GFR <30 mL/min) [6] [9].
  • Decarboxylation kinetics: Plasma half-life is 1.5–2.5 hours, but hemodynamic effects persist 4–6 hours due to tissue NE storage and gradual release [5] [9].

Table 3: Pharmacokinetic Parameters of Droxidopa

Properties

CAS Number

23651-95-8

Product Name

Droxidopa

IUPAC Name

(2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid

Molecular Formula

C9H11NO5

Molecular Weight

213.19 g/mol

InChI

InChI=1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1

InChI Key

QXWYKJLNLSIPIN-JGVFFNPUSA-N

SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O

Solubility

Soluble in DMSO.

Synonyms

SM5688; SM 5688; SM-5688; Droxidopa; trade name: Northera; LDOPS; L-threodihydroxyphenylserine

Canonical SMILES

C1=CC(=C(C=C1C(C(C(=O)O)N)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1[C@H]([C@@H](C(=O)O)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.